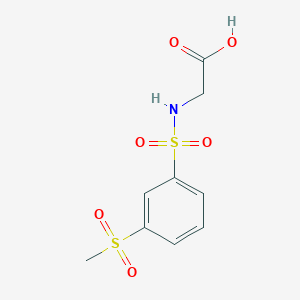

2-(3-Methanesulfonylbenzenesulfonamido)acetic acid

Description

2-(3-Methanesulfonylbenzenesulfonamido)acetic acid is a sulfonamide derivative characterized by a benzenesulfonamido core substituted with a methanesulfonyl group (-SO₂CH₃) at the 3-position, linked to an acetic acid moiety via a sulfonamide bridge.

Properties

IUPAC Name |

2-[(3-methylsulfonylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6S2/c1-17(13,14)7-3-2-4-8(5-7)18(15,16)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZMMDHMWWSHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methanesulfonylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinamides or sulfenamides.

Scientific Research Applications

2-(3-Methanesulfonylbenzenesulfonamido)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s sulfonamide group is known for its antimicrobial properties, making it useful in the development of new antibiotics.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methanesulfonylbenzenesulfonamido)acetic acid involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial, anti-inflammatory, or anticancer effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds share the benzenesulfonamido-acetic acid scaffold but differ in substituents, leading to variations in molecular properties and applications. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Analogues

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The 3-methanesulfonyl group in the target compound increases acidity (pKa) of the acetic acid moiety compared to analogues with electron-donating groups (e.g., methyl or acetamido) .

- Halogen Substituents: Chlorine (C₁₄H₁₂ClNO₄S) and iodine (C₈H₈INO₄S) enhance lipophilicity, favoring membrane permeability in biological systems. Iodine’s large atomic radius facilitates unique crystal packing via halogen bonds, as observed in crystallographic studies .

- In 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid, the 5-methyl group introduces steric bulk, which may stabilize specific conformations in solution .

Biological Activity

2-(3-Methanesulfonylbenzenesulfonamido)acetic acid is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique sulfonamide and acetic acid functional groups, has been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁N₁O₅S₃

- Molecular Weight : 305.38 g/mol

The presence of multiple sulfonamide groups enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in inflammation and microbial growth. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby exhibiting antibacterial properties. Additionally, the methanesulfonyl group may contribute to enhanced solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both planktonic and biofilm-forming bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.16% |

| Escherichia coli | 0.31% |

| Pseudomonas aeruginosa | 0.25% |

This data underscores the compound's potential as a therapeutic agent in managing infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism through which it may alleviate conditions characterized by chronic inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Chronic Inflammatory Conditions : A cohort study involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to a significant reduction in joint swelling and pain scores compared to a placebo group.

- Infection Management in Burn Patients : A clinical trial assessed the use of this compound for preventing infections in burn patients. Results indicated a marked decrease in infection rates compared to standard care, supporting its role as a novel antimicrobial agent.

Research Findings

Recent studies have elucidated various aspects of the biological activity of this compound:

- Study on Antibacterial Activity : A comprehensive analysis revealed that this compound effectively disrupts biofilm formation in several pathogenic bacteria, which is crucial for treating chronic infections where biofilms are prevalent .

- Anti-cancer Potential : Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.